5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride
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Overview
Description
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group attached to a thiazole ring, which is further modified by a hydrochloride group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the reductive amination of HMF in ammoniacal methanol using ruthenium nanoparticles supported on niobium oxide as the catalyst and molecular hydrogen as the reducing agent . These methods highlight the importance of catalytic processes in the efficient and eco-friendly synthesis of this compound.
Chemical Reactions Analysis
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include sulfuric acid, ammonium hydroxide, and various catalysts like ruthenium nanoparticles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of value-added chemicals and materials from renewable biomass.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. This makes the compound a potential candidate for drug development and other therapeutic applications .
Comparison with Similar Compounds
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride can be compared with other similar compounds such as 5-(aminomethyl)tetrazole and 5-(aminomethyl)furancarboxylic acid. These compounds share the aminomethyl functional group but differ in their ring structures and additional substituents.
Properties
Molecular Formula |
C4H7ClN2OS |
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Molecular Weight |
166.63 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-thiazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H |
InChI Key |
NMDUUKGGXITKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SNC1=O)CN.Cl |
Origin of Product |
United States |
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